molecular formula C20H20FN3O2S B2417871 2-(4-Fluorophenyl)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone CAS No. 1105234-11-4

2-(4-Fluorophenyl)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2417871
CAS No.: 1105234-11-4
M. Wt: 385.46
InChI Key: XITZAJCVUGEKIG-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H20FN3O2S and its molecular weight is 385.46. The purity is usually 95%.
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Biological Activity

The compound 2-(4-Fluorophenyl)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22FN3OSC_{18}H_{22}FN_3OS, with a molecular weight of approximately 345.45 g/mol. It features a piperazine moiety, which is often associated with various pharmacological activities, including antipsychotic and antidepressant effects.

The biological activity of this compound appears to be primarily linked to its interaction with G protein-coupled receptors (GPCRs) . Specifically, it has been noted for its ability to modulate pathways related to pain management and labor induction by antagonizing certain prostaglandin receptors, particularly the Prostaglandin F2α (FP) receptor. This modulation can inhibit uterine contractions, suggesting potential applications in obstetrics for conditions like dysmenorrhea and preterm labor .

Biological Activity Overview

  • Anticancer Activity : Preliminary studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against human breast cancer cells, with IC50 values ranging from 18 μM to lower .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens. The disk diffusion method has been used to evaluate these effects, showing promising results comparable to standard antibiotics .
  • Neuropharmacological Effects : The piperazine structure suggests potential neuropharmacological effects, including modulation of serotonin and dopamine receptors, which are crucial in treating mood disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyCompoundActivityIC50 Value
5eAnticancer (breast cancer)18 μM
Various derivativesAntimicrobialVaries
Piperazine derivativesMAO-A inhibitorySpecific values not reported

Notable Research Findings

  • A study highlighted the synthesis of piperazine derivatives that exhibited selective monoamine oxidase A (MAO-A) inhibitory activity, indicating potential applications in treating depression .
  • Another research focused on the anticancer properties of thiazole derivatives similar to the compound , showcasing strong inhibitory effects on cell proliferation in vitro .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Several studies have indicated that compounds with thiazole and piperazine structures exhibit significant anticancer properties. For instance, thiazole derivatives have shown effectiveness against various cancer cell lines, including breast and prostate cancer . The presence of the fluorophenyl group may enhance the binding affinity to cancer-related targets.
  • Antimicrobial Properties
    • Research has demonstrated that thiazole-containing compounds can exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
  • Anticonvulsant Effects
    • The piperazine component is associated with anticonvulsant properties. Compounds similar to 2-(4-Fluorophenyl)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone have been evaluated for their ability to prevent seizures in animal models, suggesting potential therapeutic uses in epilepsy .

Case Studies

  • Breast Cancer Research
    • A study investigating thiazole derivatives showed that certain analogs exhibited IC50 values lower than conventional chemotherapy agents, indicating superior efficacy against breast cancer cells. The structural modifications involving the fluorophenyl group were critical for enhancing activity .
  • Antimicrobial Testing
    • In vitro studies revealed that derivatives with the thiazole moiety demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c21-16-5-3-15(4-6-16)12-20(25)24-9-7-23(8-10-24)13-19-22-17(14-27-19)18-2-1-11-26-18/h1-6,11,14H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITZAJCVUGEKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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